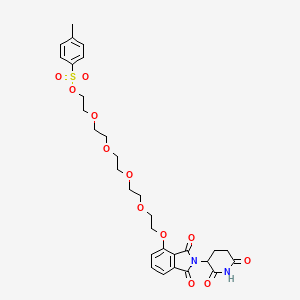
Thalidomide-O-PEG5-Tosyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG5-Tosyl is a compound that integrates the properties of thalidomide, a polyethylene glycol (PEG) chain with five ethylene oxide (EO) repeating units (PEG5), and a tosylate (p-toluenesulfonate) functional group . This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery and development .
準備方法
The synthesis of Thalidomide-O-PEG5-Tosyl involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through a series of reactions starting from phthalic anhydride and L-glutamic acid.
PEGylation: The PEG chain is introduced by reacting thalidomide with a PEG derivative, typically under basic conditions.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity .
化学反応の分析
Thalidomide-O-PEG5-Tosyl undergoes several types of chemical reactions:
Substitution Reactions: The tosylate group is a good leaving group, making the compound reactive towards nucleophiles such as amines and hydroxyl-containing molecules
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the tosylate group.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions . Major products formed include the corresponding substituted thalidomide derivatives and hydrolyzed products .
科学的研究の応用
Thalidomide-O-PEG5-Tosyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms
Biology: The compound is used in PROTAC technology to target specific proteins for degradation, aiding in the study of protein function and regulation
Medicine: This compound is explored for its potential in drug development, particularly in targeting diseases like cancer and inflammatory conditions
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用機序
The mechanism of action of Thalidomide-O-PEG5-Tosyl involves its role in PROTAC technology. The thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the recruitment of the target protein to the E3 ligase, resulting in its ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery and development .
類似化合物との比較
Thalidomide-O-PEG5-Tosyl can be compared with other similar compounds used in PROTAC technology:
Thalidomide: The parent compound, used for its immunomodulatory and anti-angiogenic properties
Lenalidomide and Pomalidomide: These are analogs of thalidomide with improved efficacy and reduced side effects
Thalidomide-O-PEG3-Tosyl: A similar compound with a shorter PEG chain, which may affect its solubility and reactivity
This compound is unique due to its longer PEG chain, which can enhance its solubility and bioavailability, making it a valuable tool in PROTAC technology .
特性
分子式 |
C30H36N2O12S |
|---|---|
分子量 |
648.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H36N2O12S/c1-21-5-7-22(8-6-21)45(37,38)44-20-18-42-16-14-40-12-11-39-13-15-41-17-19-43-25-4-2-3-23-27(25)30(36)32(29(23)35)24-9-10-26(33)31-28(24)34/h2-8,24H,9-20H2,1H3,(H,31,33,34) |
InChIキー |
JMGZBYJZCMGZII-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


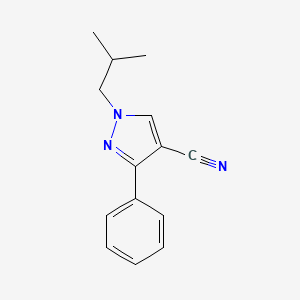
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
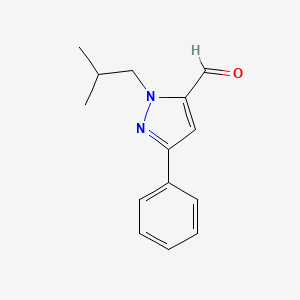
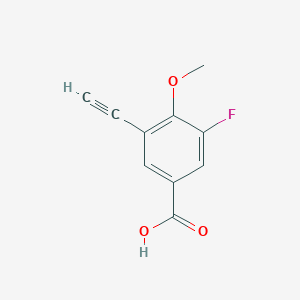
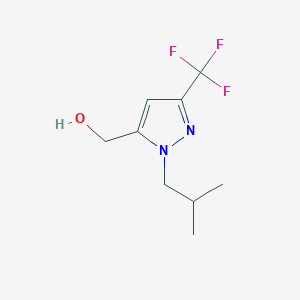
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
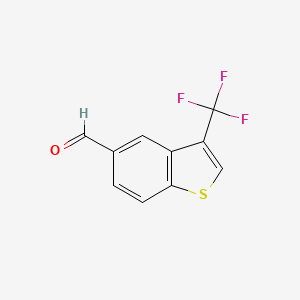
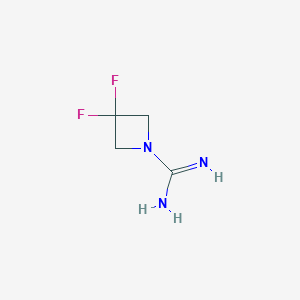
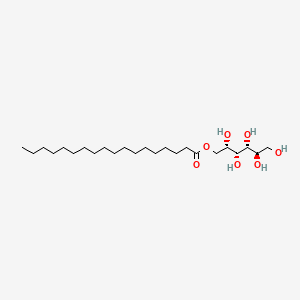
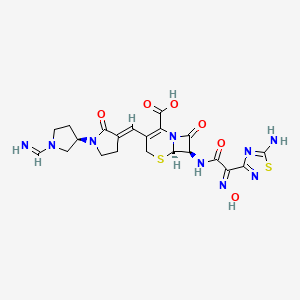
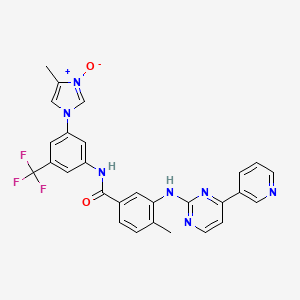
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
